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Compound of Interest

Compound Name: Salidroside

Cat. No.: B192308 Get Quote

Salidroside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Salidroside, a phenylpropanoid glycoside, is a prominent bioactive compound isolated

primarily from plants of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for a

wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, anti-

inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-

depth overview of the chemical structure, physicochemical properties, and key biological

activities of salidroside, intended to support research and development efforts in the

pharmaceutical and nutraceutical industries.

Chemical Structure and Identification
Salidroside is structurally composed of a tyrosol aglycone linked to a glucose molecule via a

β-glycosidic bond.

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-

3,4,5-triol[1]

Synonyms: Rhodioloside, Rhodosin[2][3][4]

CAS Number: 10338-51-9[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b192308?utm_src=pdf-interest
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.researchgate.net/figure/The-MS-MS-spectra-A-and-the-possible-fragmentation-pathways-B-of-salidroside-The_fig6_346436557
https://spectrabase.com/compound/DLTZ3vpiX6k
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268902/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739797/
https://www.researchgate.net/figure/H-NMR-spectra-of-the-reference-compounds-salidroside-and-rosavin-together-with-the_fig3_307181573
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Formula: C₁₄H₂₀O₇

Molecular Weight: 300.30 g/mol

SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O

InChI Key: ILRCGYURZSFMEG-RKQHYHRCSA-N

Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of salidroside is

presented below.

Physicochemical Properties
Property Value Source

Appearance White to off-white powder

Melting Point 159-160 °C

Boiling Point (Predicted) 549.5 ± 50.0 °C

Density (Predicted) 1.46 ± 0.1 g/cm³

pKa (Predicted) 9.98 ± 0.15

Solubility
Soluble in DMSO, Pyridine,

Methanol, Ethanol

Spectroscopic Data
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Technique Key Features and Observations

UV-Vis Spectroscopy

In HPLC analysis, salidroside is typically

detected at UV wavelengths of 221 nm and 252

nm.

Infrared (IR) Spectroscopy

Fourier Transform Near-Infrared (FT-NIR)

spectroscopy has been successfully applied for

the quantitative analysis of salidroside in

Rhodiola crenulata.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of salidroside displays

characteristic signals corresponding to the

aromatic protons of the tyrosol moiety and the

protons of the glucose unit. Aromatic signals

typically appear in the region of δ 6.5-7.5 ppm,

while the anomeric proton of the glucose ring is

observed as a doublet around δ 4.5-5.0 ppm.

The remaining sugar protons and the ethyl

bridge protons resonate in the upfield region.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum shows 14 distinct

carbon signals. The aromatic carbons of the

tyrosol group resonate in the δ 115-160 ppm

range. The anomeric carbon of the glucose

moiety appears around δ 103 ppm. The

remaining carbons of the glucose and the ethyl

linker are observed in the δ 60-80 ppm region.

Mass Spectrometry (MS)

Under negative ion mode ESI-MS/MS, the

deprotonated molecule [M-H]⁻ at m/z 299.1126

is observed. Characteristic fragment ions are

found at m/z 179.0556 (cleavage of the

glycosidic bond, representing the glucose

moiety) and m/z 119.0348. Further

fragmentation of the m/z 179.0556 ion can lead

to ions at m/z 161.0451 (loss of H₂O) and m/z

143.0347 (further loss of H₂O).
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Key Biological Activities and Signaling Pathways
Salidroside modulates several key signaling pathways, contributing to its diverse

pharmacological effects.

Antioxidant Activity and Nrf2 Signaling Pathway
Salidroside exhibits potent antioxidant properties by scavenging free radicals and upregulating

endogenous antioxidant defense mechanisms. A key mechanism is the activation of the

Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
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Caption: Salidroside activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity and MAPK/NF-κB Signaling
Salidroside exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory

mediators. This is partly achieved through the modulation of the Mitogen-Activated Protein

Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
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Caption: Salidroside inhibits the MAPK and NF-κB inflammatory pathways.

Metabolic Regulation and AMPK Signaling Pathway
Salidroside plays a role in regulating cellular energy homeostasis through the activation of

AMP-activated protein kinase (AMPK).
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Caption: Salidroside activates the AMPK signaling pathway.

Experimental Protocols
This section provides an overview of common experimental methodologies used to assess the

biological activities of salidroside.

Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or

electron to the stable DPPH radical, causing a color change from violet to yellow, which is

measured spectrophotometrically.

Methodology:

Prepare a stock solution of DPPH in methanol.

Prepare various concentrations of salidroside in a suitable solvent.
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In a 96-well plate, add a fixed volume of the DPPH solution to each well containing

different concentrations of salidroside or a standard antioxidant (e.g., ascorbic acid).

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate

reader.

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the

concentration of salidroside required to scavenge 50% of the DPPH radicals).

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed

ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the

antioxidant is measured by the decrease in absorbance.

Methodology:

Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g.,

potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to

obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734

nm).

Add various concentrations of salidroside or a standard antioxidant to the ABTS•+

working solution.

After a defined incubation period, measure the absorbance at the specified wavelength.

Calculate the percentage of inhibition and the IC₅₀ value.

Anti-inflammatory Activity Assay
Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its

ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in

macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture RAW 264.7 macrophage cells in a suitable medium.

Seed the cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of salidroside for a specific duration (e.g.,

1-2 hours).

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

Collect the cell culture supernatant.

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the

Griess reagent.

Determine the cell viability using an MTT assay to ensure that the observed reduction in

NO is not due to cytotoxicity.

Neuroprotective Activity Assay
Principle: This assay evaluates the neuroprotective potential of a compound against the

neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), which induces oxidative stress and

apoptosis in neuronal cells, mimicking some aspects of Parkinson's disease.

Methodology:

Culture SH-SY5Y human neuroblastoma cells.

Seed the cells in a 96-well plate.

Pre-treat the cells with different concentrations of salidroside for a specified time (e.g., 24

hours).

Expose the cells to a toxic concentration of MPP⁺ (e.g., 500 µM) for an additional period

(e.g., 24 hours).

Assess cell viability using the MTT assay. An increase in cell viability in the presence of

salidroside indicates a protective effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/product/b192308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further mechanistic studies can include measuring reactive oxygen species (ROS) levels,

mitochondrial membrane potential, and markers of apoptosis (e.g., caspase-3 activity,

TUNEL staining).

Experimental Workflow Diagram
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Caption: General experimental workflows for assessing salidroside's bioactivity.

Conclusion
Salidroside is a multifaceted natural compound with a well-defined chemical structure and a

range of beneficial biological properties. Its ability to modulate key cellular signaling pathways,

such as Nrf2, MAPK/NF-κB, and AMPK, underscores its therapeutic potential in conditions

associated with oxidative stress, inflammation, and metabolic dysregulation. The experimental

protocols outlined in this guide provide a foundation for researchers to further investigate the

mechanisms of action and potential applications of salidroside in drug discovery and

development. This comprehensive technical overview serves as a valuable resource for the

scientific community engaged in the exploration of this promising natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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